molecular formula C21H15N3O5 B1460654 5'-Hydroxydeferasirox CAS No. 524746-13-2

5'-Hydroxydeferasirox

Cat. No.: B1460654
CAS No.: 524746-13-2
M. Wt: 389.4 g/mol
InChI Key: MQRSABJSBPFCLU-UHFFFAOYSA-N
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Description

5’-Hydroxydeferasirox is a derivative of deferasirox, an iron chelator used primarily to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is known for its ability to bind iron ions, forming stable complexes that are excreted from the body, thus preventing iron-induced toxicity.

Scientific Research Applications

5’-Hydroxydeferasirox has several applications in scientific research:

Mechanism of Action

The mechanism of action of Deferasirox involves the formation of a stable complex with iron (as Fe3+), which is then eliminated via the kidneys . Two molecules of Deferasirox are capable of binding to 1 atom of iron . It is reasonable to assume that 5’-Hydroxydeferasirox would have a similar mechanism of action.

Safety and Hazards

Deferasirox, the parent compound of 5’-Hydroxydeferasirox, is classified as having acute toxicity (oral, category 4, H302) and aquatic toxicity (acute, category 1, H400). It is harmful if swallowed and very toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Hydroxydeferasirox involves several steps. Initially, salicyloyl chloride reacts with salicylamide at high temperatures to form 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one. This intermediate is then reacted with 4-hydrazinobenzoic acid in ethanol under reflux conditions to yield deferasirox. The hydroxylation of deferasirox at the 5’ position can be achieved using specific hydroxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of 5’-Hydroxydeferasirox follows a similar synthetic route but is optimized for large-scale production. This involves the use of metal salts of intermediates to ensure high yield and purity. The process is designed to minimize impurities and meet stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

5’-Hydroxydeferasirox undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5’ position can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxyl group under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Deferasirox: The parent compound, primarily used for iron chelation.

    Deferiprone: Another iron chelator with a different binding affinity and pharmacokinetic profile.

    Desferrioxamine: A well-known iron chelator used in clinical settings.

Uniqueness of 5’-Hydroxydeferasirox

5’-Hydroxydeferasirox is unique due to its additional hydroxyl group, which enhances its antioxidant properties and potentially improves its efficacy in reducing oxidative stress. This makes it a promising candidate for further research and development in therapeutic applications .

Properties

IUPAC Name

4-[5-(2,5-dihydroxyphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)20-22-19(15-3-1-2-4-17(15)26)23-24(20)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRSABJSBPFCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)O)O)C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524746-13-2
Record name 5'-Hydroxydeferasirox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-HYDROXYDEFERASIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SQ2C73QCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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